molecular formula C8H13F2N B15278921 1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane

1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane

Cat. No.: B15278921
M. Wt: 161.19 g/mol
InChI Key: GZDLODPQQSVIED-UHFFFAOYSA-N
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Description

1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system. The presence of fluorine atoms in the molecule enhances its chemical stability and reactivity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane typically involves the use of fluorinated precursors and spirocyclic intermediates. One common method includes the reaction of a fluorinated amine with a suitable spirocyclic ketone under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced spirocyclic amines.

    Substitution: Formation of substituted spirocyclic compounds with various functional groups.

Scientific Research Applications

1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins and enzymes, leading to the modulation of their activity. The spirocyclic structure of the compound also contributes to its unique reactivity and stability, allowing it to interact with various biological molecules effectively.

Comparison with Similar Compounds

1,1-Difluoro-4-methyl-6-azaspiro[2.5]octane can be compared with other similar compounds, such as:

    1,1-Difluoro-6-azaspiro[2.5]octane: Similar spirocyclic structure but lacks the methyl group, resulting in different chemical and biological properties.

    1,1-Difluoro-5-azaspiro[2.5]octane: Another spirocyclic compound with a different ring size, leading to variations in reactivity and stability.

    N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide: Contains additional functional groups, providing distinct chemical and biological activities.

The uniqueness of this compound lies in its specific combination of fluorine atoms and spirocyclic structure, which imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H13F2N

Molecular Weight

161.19 g/mol

IUPAC Name

2,2-difluoro-4-methyl-6-azaspiro[2.5]octane

InChI

InChI=1S/C8H13F2N/c1-6-4-11-3-2-7(6)5-8(7,9)10/h6,11H,2-5H2,1H3

InChI Key

GZDLODPQQSVIED-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCC12CC2(F)F

Origin of Product

United States

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